
N-(3-Hydroxybutyl)-N',N',N''-tris(2-chloroethyl)phosphoric triamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Hydroxybutyl)-N’,N’,N’'-tris(2-chloroethyl)phosphoric triamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phosphoric triamide core with three 2-chloroethyl groups and a 3-hydroxybutyl group attached. Its structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Hydroxybutyl)-N’,N’,N’'-tris(2-chloroethyl)phosphoric triamide typically involves the reaction of phosphoric triamide with 2-chloroethyl chloride and 3-hydroxybutylamine. The reaction is carried out under controlled conditions, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of N-(3-Hydroxybutyl)-N’,N’,N’'-tris(2-chloroethyl)phosphoric triamide may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to maintain product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: N-(3-Hydroxybutyl)-N’,N’,N’'-tris(2-chloroethyl)phosphoric triamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the 3-hydroxybutyl moiety can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The 2-chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution of the 2-chloroethyl groups can result in the formation of various substituted phosphoric triamides.
Applications De Recherche Scientifique
N-(3-Hydroxybutyl)-N’,N’,N’'-tris(2-chloroethyl)phosphoric triamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive functional groups.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(3-Hydroxybutyl)-N’,N’,N’'-tris(2-chloroethyl)phosphoric triamide involves its ability to interact with various molecular targets through its reactive functional groups. The 2-chloroethyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The hydroxyl group in the 3-hydroxybutyl moiety can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall reactivity and specificity.
Comparaison Avec Des Composés Similaires
- N,N-Bis(2-chloroethyl)-N’-(3-hydroxybutyl)diamidophosphoric acid 2-chloroethyl ester
- 3-Hydroxybutyl N,N-bis(2-chloroethyl)-N’-ethylphosphorodiamidate
- 3-Hydroxybutyl N,N-bis(2-chloroethyl)-N’,N’-dimethylphosphorodiamidate
Comparison: N-(3-Hydroxybutyl)-N’,N’,N’‘-tris(2-chloroethyl)phosphoric triamide is unique due to the presence of three 2-chloroethyl groups and a 3-hydroxybutyl group attached to the phosphoric triamide core. This structure provides a higher degree of reactivity and versatility compared to similar compounds, which may have fewer reactive groups or different substituents. The specific arrangement of functional groups in N-(3-Hydroxybutyl)-N’,N’,N’'-tris(2-chloroethyl)phosphoric triamide allows for a broader range of chemical reactions and applications, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
78218-75-4 |
|---|---|
Formule moléculaire |
C10H23Cl3N3O2P |
Poids moléculaire |
354.6 g/mol |
Nom IUPAC |
4-[[bis(2-chloroethyl)amino-(2-chloroethylamino)phosphoryl]amino]butan-2-ol |
InChI |
InChI=1S/C10H23Cl3N3O2P/c1-10(17)2-6-14-19(18,15-7-3-11)16(8-4-12)9-5-13/h10,17H,2-9H2,1H3,(H2,14,15,18) |
Clé InChI |
ADOOONURAWQLFR-UHFFFAOYSA-N |
SMILES canonique |
CC(CCNP(=O)(NCCCl)N(CCCl)CCCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2-Hydroxyethyl)hexahydropyrrolo[1,2-b][1,2]oxazol-3-yl]butan-1-one](/img/structure/B14430535.png)
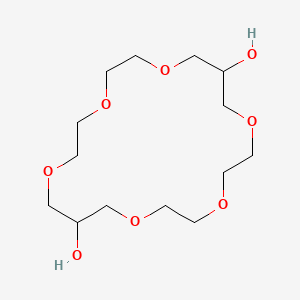
![N-[(1H-Benzimidazol-2-yl)methyl]-N'-(4-bromophenyl)thiourea](/img/structure/B14430544.png)
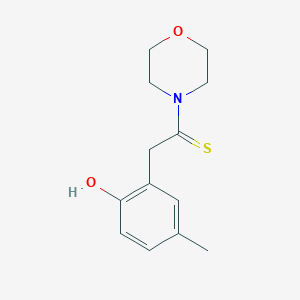
![2,6-Dimethoxy-N-[5-(2-methylpentan-2-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B14430564.png)
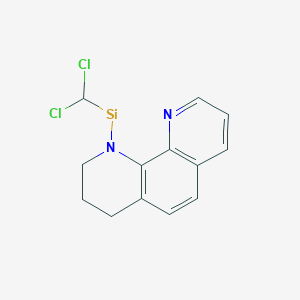
![4-Methyl-2-[(4-nitrophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14430570.png)
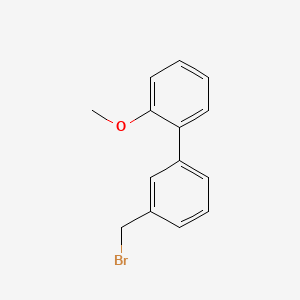
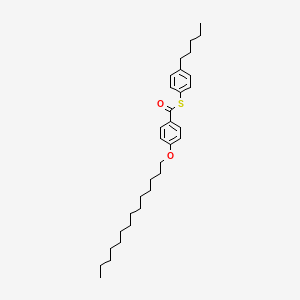
![2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.4]nonane](/img/structure/B14430590.png)

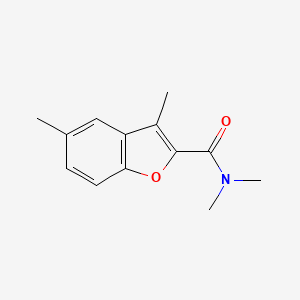

![N-[(1H-Indol-2-yl)methyl]-N'-methylthiourea](/img/structure/B14430620.png)
